molecular formula C22H26N2O4 B331524 4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B331524
M. Wt: 382.5 g/mol
InChI Key: DCWSIHPYWPRWEP-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C29H26N2O4. It is characterized by the presence of methoxy groups and benzamide functionalities, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-amino-cyclohexylamine to produce the desired compound under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the benzamide group can produce 4-methoxybenzylamine .

Scientific Research Applications

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and benzamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-27-19-11-3-15(4-12-19)21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-13-20(28-2)14-6-16/h3-6,11-14,17-18H,7-10H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

DCWSIHPYWPRWEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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